

Application Note: High-Purity Synthesis of 1-Benzylazepan-4-amine

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Compound of Interest

Compound Name: *1-Benzylazepan-4-amine hydrochloride*
Cat. No.: *B7980791*

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A Versatile Intermediate for Next-Generation Sigma-1 Receptor Ligands

Abstract & Scientific Rationale

The Sigma-1 receptor (

R) is a ligand-operated chaperone protein implicated in neuroprotection, nociception, and cognitive function. While traditional ligands often utilize piperidine or piperazine scaffolds (e.g., Haloperidol, SA4503), the azepane (homopiperidine) ring offers a unique conformational profile. The 7-membered ring provides increased flexibility and a slightly larger hydrophobic volume compared to 6-membered analogs, allowing for distinct interactions within the

R binding pocket, particularly in the "bulk tolerance" regions flanking the aspartate anchor (Glu172).

This Application Note details a validated, scalable protocol for synthesizing 1-benzylazepan-4-amine, a critical synthon for generating 4-substituted azepane libraries. Unlike the more common 3-aminoazepanes, the 4-amino isomer provides a specific vector for pharmacophore attachment that probes the distal hydrophobic regions of the receptor.

Key Pharmacological Insight: The "Homologation Effect"

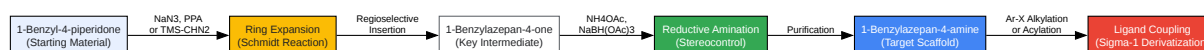
Expanding the ring from piperidine (6) to azepane (7) alters the vector of the basic nitrogen. In

R drug design, this subtle shift can:

- Improve Selectivity: Reduce affinity for cross-reactive targets like the hERG channel or Dopamine D2 receptors.
- Enhance Metabolic Stability: Alter the ring's susceptibility to oxidative metabolism.

Experimental Workflow Visualization

The following diagram outlines the critical path from the commercially available piperidone starting material to the final ligand coupling.



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Figure 1: Strategic workflow for the synthesis of the azepane scaffold. The pathway utilizes a ring-expansion strategy to access the 7-membered ketone, followed by reductive amination.

Detailed Experimental Protocols

Protocol A: Ring Expansion (Schmidt Reaction)

Objective: Conversion of 1-benzyl-4-piperidone to 1-benzylazepan-4-one. Rationale: While diazomethane allows for ring expansion, it presents significant safety hazards. The Schmidt reaction using Sodium Azide (NaN₃)

) in acidic media is safer for scale-up and provides excellent yield for symmetric ketones like 4-piperidone.

Reagents:

- 1-Benzyl-4-piperidone (1.0 equiv)

- Sodium Azide (NaN₃) (1.2 equiv) [CAUTION: Toxic/Explosive]
- Polyphosphoric Acid (PPA) or conc. H₂SO₄
- Dichloromethane (DCM) for extraction
- NaOH (aq) for neutralization

Procedure:

- Setup: In a round-bottom flask equipped with a mechanical stirrer and an internal thermometer, charge Polyphosphoric Acid (PPA) (approx. 10 mL per gram of ketone). Heat to 40°C to lower viscosity.
- Addition: Add 1-benzyl-4-piperidone slowly. Ensure the internal temperature does not exceed 50°C.
- Reaction: Add Sodium Azide (NaN₃) portion-wise over 30 minutes.
 - Critical Control Point: Nitrogen gas (N₂) evolution will be vigorous. Monitor foaming. Maintain temperature between 45-55°C.
- Incubation: Stir the mixture at 50°C for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).
- Quench: Cool the mixture to 0°C. Slowly pour the reaction mass onto crushed ice.
- Neutralization: Basify the aqueous solution to pH 10 using 50% NaOH solution. Keep temperature <20°C during addition.
- Extraction: Extract with DCM (3 x volumes). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

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- Purification: Concentrate in vacuo. The crude 1-benzylazepan-4-one is typically a pale yellow oil. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% Data Check:

H NMR should show broadening of signals and the appearance of distinct multiplet patterns characteristic of the 7-membered ring (C4/C5 protons).

Protocol B: Reductive Amination

Objective: Conversion of 1-benzylazepan-4-one to 1-benzylazepan-4-amine. Rationale: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Cyanoborohydride due to lower toxicity and better functional group tolerance. Ammonium acetate is used as the ammonia source.[1]

Reagents:

- 1-Benzylazepan-4-one (1.0 equiv)
- Ammonium Acetate (NH₄OAc) (10.0 equiv)[2]
- Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
- Acetic Acid (AcOH) (catalytic)
- 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Procedure:

- Imine Formation: Dissolve 1-benzylazepan-4-one in MeOH (0.2 M concentration). Add Ammonium Acetate and stir at room temperature for 30 minutes.
 - Note: A large excess of NH
OAc prevents the formation of secondary amine dimers.
- Reduction: Cool to 0°C. Add NaBH(OAc)
portion-wise.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under inert atmosphere (Ar or N
).
- Workup: Quench with saturated NaHCO
solution. Evaporate MeOH under reduced pressure.
- Extraction: Dissolve residue in DCM and water. Adjust aqueous layer pH to >12 with NaOH to ensure the amine is in the free base form. Extract with DCM.[3]
- Purification: The primary amine is polar. Purify using amine-functionalized silica or standard silica with a polar eluent (DCM:MeOH:NH
OH, 90:9:1).

Expected Yield: 60–70%

Application: Sigma-1 Ligand Synthesis

To create a high-affinity

R ligand, the 4-amine must be coupled to a hydrophobic moiety. A common pharmacophore model involves a "linker" (2-4 carbons) and an aromatic "tail".

Protocol C: N-Alkylation (Example)

- Reactants: 1-Benzylazepan-4-amine + 1-(3-chloropropyl)-4-fluorobenzene.

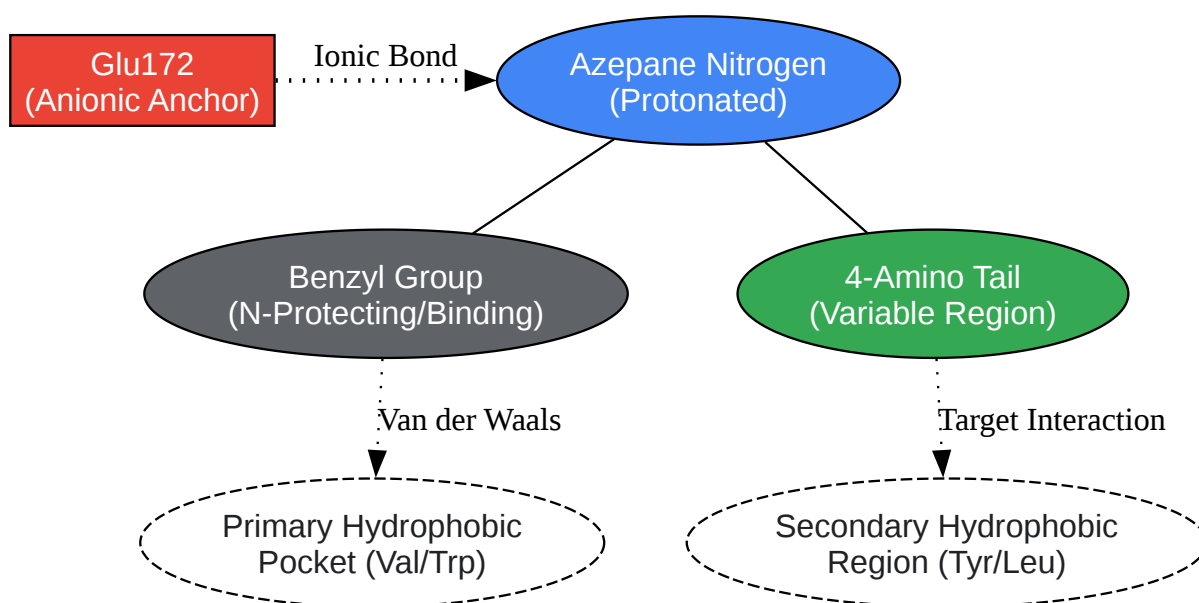
- Conditions: K

CO

, KI (catalytic), Acetonitrile, Reflux, 12h.

- Result: A "Haloperidol-mimetic" on an azepane scaffold.

Pharmacophore Mapping: The diagram below illustrates how the synthesized azepane fits into the Sigma-1 receptor binding pocket compared to a standard piperidine.



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Figure 2: Interaction map of the azepane scaffold within the Sigma-1 receptor. The 4-amino position directs the "Tail" into the secondary hydrophobic region, distinct from the vector offered by 4-substituted piperidines.

Quantitative Data Summary

Parameter	Ring Expansion (Step 1)	Reductive Amination (Step 2)
Reagent	NaN	NH
	/ PPA	OAc / NaBH(OAc)
Temperature	50°C	0°C
		RT
Time	4–6 Hours	12–16 Hours
Yield	75–85%	60–70%
Key QC Peak	IR: ~1700 cm	IR: ~3300 cm
	(C=O)	(N-H)
Safety Note	High: Azide handling	Mod: Hydride evolution

References

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